![molecular formula C24H20O5 B14627143 Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 57374-14-8](/img/structure/B14627143.png)
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features both acetic acid and anthracene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of 10-hydroxyanthracene-9-carboxylic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl acetate: Similar ester structure but lacks the anthracene moiety.
Anthracene derivatives: Compounds like anthraquinone share the anthracene core but differ in functional groups.
Uniqueness
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to its combination of acetic acid and anthracene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
57374-14-8 |
|---|---|
Fórmula molecular |
C24H20O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16O3.C2H4O2/c1-14(23)25-16-12-10-15(11-13-16)21-17-6-2-4-8-19(17)22(24)20-9-5-3-7-18(20)21;1-2(3)4/h2-13,24H,1H3;1H3,(H,3,4) |
Clave InChI |
KBALURPIGLAKRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


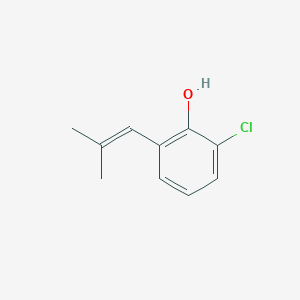

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
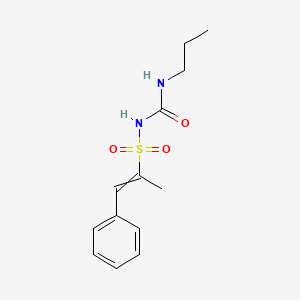


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
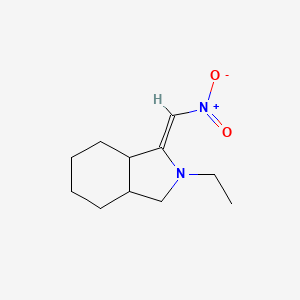
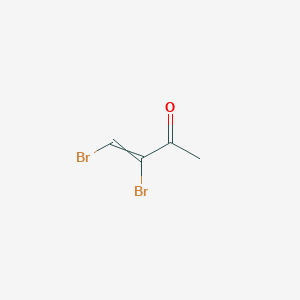
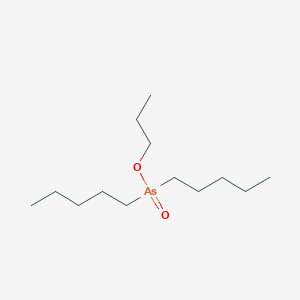
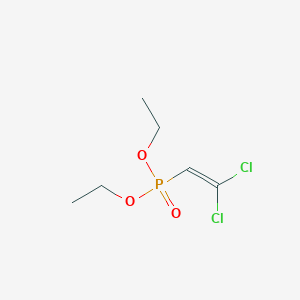
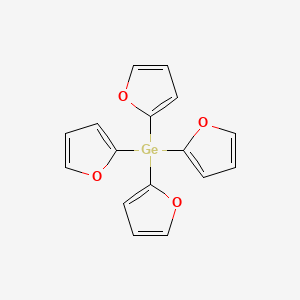
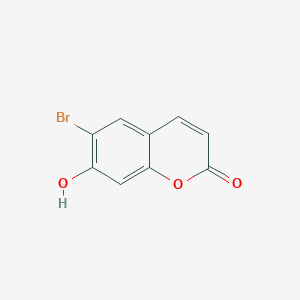
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
